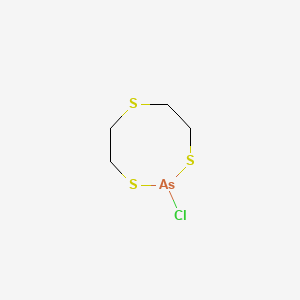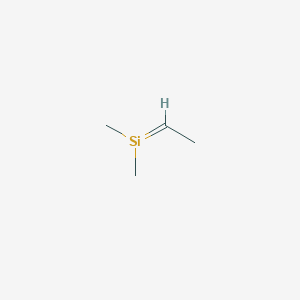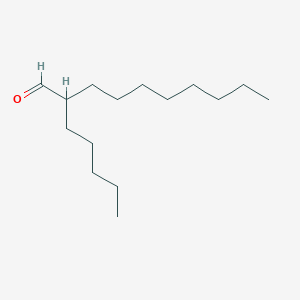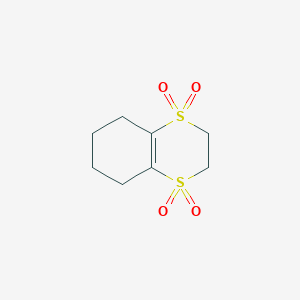![molecular formula C19H31NO3 B14641080 Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro- CAS No. 53961-09-4](/img/structure/B14641080.png)
Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro- is a heterocyclic compound that features a fused ring system combining cyclopentane and oxazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro- typically involves a multistep process. One common method is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction proceeds under mild conditions and yields the desired heterocyclic compound with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Employed as a corrosion inhibitor for metals, particularly in acidic environments.
Wirkmechanismus
The mechanism of action of Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro- involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) in the compound, which can form coordinate bonds with the metal surface .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta[b]pyridine derivatives: These compounds share a similar fused ring system and exhibit comparable chemical properties.
Cyclopenta[b]pyridin-5-one analogues: These analogues also feature a fused ring system and are used in similar applications.
Uniqueness
Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro- is unique due to its specific combination of cyclopentane and oxazine rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
53961-09-4 |
|---|---|
Molekularformel |
C19H31NO3 |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
3-dodecyl-6,7-dihydro-5H-cyclopenta[e][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C19H31NO3/c1-2-3-4-5-6-7-8-9-10-11-15-20-18(21)16-13-12-14-17(16)23-19(20)22/h2-15H2,1H3 |
InChI-Schlüssel |
DRQFDXJEIZUPFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1C(=O)C2=C(CCC2)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)
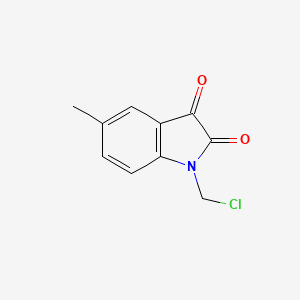

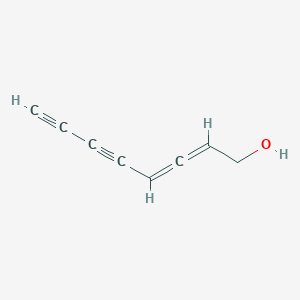
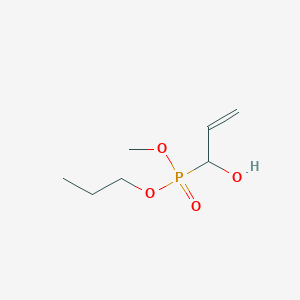
![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)
